molecular formula C13H16N2O2 B064886 tert-Butyl 3-methyl-1H-indazole-1-carboxylate CAS No. 174180-72-4

tert-Butyl 3-methyl-1H-indazole-1-carboxylate

Cat. No. B064886
M. Wt: 232.28 g/mol
InChI Key: MMUIKYZTKGHOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-methyl-1H-indazole-1-carboxylate (TBMI) is an organic compound belonging to the class of indazole carboxylates. It is a white solid at room temperature and is soluble in most organic solvents. TBMI is widely used in the synthesis of various organic compounds, and has been studied for its potential applications in scientific research.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Used as a significant intermediate in the synthesis of 1H-indazole derivatives, with its structure confirmed through various spectroscopic methods and X-ray diffraction. This compound has been subject to crystallographic and conformational analysis, providing insights into its physicochemical features (Ye et al., 2021).
  • Pharmaceutical Applications :

    • Applied in the synthesis of pharmaceutical compounds, such as the synthesis of 1-halobenzyl-1H-indazole-3-carboxylic acids, which have shown antispermatogenic activity (Corsi & Palazzo, 1976).
    • Used in the synthesis of various indazole derivatives with potential antiarthritic effects, demonstrating versatility in medicinal chemistry applications (Bistocchi et al., 1981).
  • Chemical Modification and Catalysis :

    • Involved in reactions like hydroformylation, leading to important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
    • Used in metal-free trifluoromethylation of indazoles, showing its utility in modifying the chemical structure of compounds for specific applications (Ghosh et al., 2018).
  • Synthesis of Complex Molecules :

    • Plays a role in the combinatorial synthesis of fused tetracyclic heterocycles, highlighting its importance in creating complex molecular structures (Li et al., 2013).
  • Applications in Organic Synthesis :

    • Utilized in various organic synthesis processes like the preparation of Diels-Alder reaction intermediates, demonstrating its versatility in synthetic organic chemistry (Padwa et al., 2003).

properties

IUPAC Name

tert-butyl 3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-10-7-5-6-8-11(10)15(14-9)12(16)17-13(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUIKYZTKGHOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-methyl-1H-indazole-1-carboxylate

Synthesis routes and methods

Procedure details

To a stirring solution of 30.3 g (0.23 mol) of 3-methylindazole, prepared as in Part A, in 300 mL of CH3CN is added 35.0 mL (0.25 mol, 1.1 equiv) of Et3N and 5.77 g (47.2 mmol, 0.2 equiv) of DMAP, and the mixture is cooled to 0° C. 60.5 g (0.28 mol, 1.2 equiv) of (BOC)2O in 200 mL CH3CN is added dropwise with stirring at 0° C. and the resultant reaction mixture stirred 3 h at RT. The solvent is removed in vacuo and the crude material partitioned between Et2O (300 mL) and H2O (100 mL). The pH is adjusted to 2.0 with 1N HCl, the organic phase separated, dried (MgSO4), filtered and concentrated in vacuo to an orange oil which is purified by filtration through a pad of silica gel using Hexane/EtOAc 4/1 as eluent. The filtrate is concentrated in vacuo to give 53.4 g of 1-tert-butoxycarbonyl-3-methylindazole as a white solid: 1H NMR (CDCl3, 300 MHz) δ8.15 (d, 1H, J=7.8), 7.67 (d, 1H, J=7.8), 7.56 (dd, 1H, J=7.3, 7.3), 7.35 (dd, 1H, J=7.3, 7.3), 2.62 (s, 3H), 1.77 (s, 9H); TLC Rf =0.66 (EtOAc/Hexane 1/2).
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.77 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-methyl-1H-indazole-1-carboxylate

Citations

For This Compound
1
Citations
IL Conlon, K Konsein, Y Morel, A Chan, S Fletcher - Tetrahedron Letters, 2019 - Elsevier
… residue was adsorbed to silica gel from CH 2 Cl 2 , and then purified by flash column chromatography (eluent: Hex/EtOAc, 3:1) to afford tert-butyl 3-methyl-1H-indazole-1-carboxylate 6 (…
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.